molecular formula C13H20N2O2 B1271002 4-(Hexyloxy)benzohydrazide CAS No. 64328-63-8

4-(Hexyloxy)benzohydrazide

Cat. No. B1271002
CAS RN: 64328-63-8
M. Wt: 236.31 g/mol
InChI Key: ZKSQOKZGDNEDJQ-UHFFFAOYSA-N
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Description

4-(Hexyloxy)benzohydrazide is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound is part of the class of organic compounds known as aromatic monoterpenoids, which are monoterpenoids containing at least one aromatic ring .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of hydrazine hydrate in ethanol under reflux conditions . Another method involves the use of hydrazine hydrate in methanol under reflux conditions . The yield of the reaction varies depending on the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a hydrazide group and a hexyloxy group . The InChI code for this compound is 1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16) .

Scientific Research Applications

Synthesis and Chemical Properties

4-(Hexyloxy)benzohydrazide and its derivatives have been extensively studied in the field of chemical synthesis. For instance, compounds like 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide are synthesized using methods such as microwave-aided hydrazinolysis, followed by acylation, indicating the versatility of benzohydrazides in organic synthesis (Santosa, Yuniarta, Kesuma, & Putra, 2019).

Crystal Structure and Molecular Analysis

Studies on benzohydrazide derivatives often involve examining their crystal structures and molecular properties. For example, research on compounds like (E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide reveals insights into the molecule's conformation and the interactions within its crystal structure, providing valuable information for material science and molecular engineering (Fun, Horkaew, & Chantrapromma, 2011).

Photoluminescence and Material Applications

The photoluminescent properties of certain benzohydrazide derivatives have been explored for potential applications in material science. Studies on complexes involving 4-(hexyloxy)-N'-(pyridin-2-ylmethylene)benzohydrazide ligands show these compounds' potential as fluorophores for blue emitting layers, highlighting their potential use in optoelectronics and display technologies (Diana, Panunzi, Tuzi, & Caruso, 2019).

Safety and Hazards

The safety data sheet for 4-(Hexyloxy)benzohydrazide indicates that it is an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used when handling this compound .

Relevant Papers A paper titled “Synthesis and characterisation of Cu (II), Ni (II), and Zn (II) complexes of furfural derived from aroylhydrazones bearing aliphatic groups and their interactions with DNA” discusses the synthesis and characterisation of this compound and its metal complexes . The paper also examines the DNA-binding and DNA-cleavage activities of these compounds .

Mechanism of Action

Mode of Action

It has been reported that similar compounds, such as schiff base-hydrazones, have been synthesized and characterized for their dna-binding and dna-cleavage activities . This suggests that 4-(Hexyloxy)benzohydrazide might interact with DNA in a similar manner, but further studies are required to confirm this.

Biochemical Analysis

Biochemical Properties

4-(Hexyloxy)benzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, this compound can interact with hydrolases and oxidoreductases, leading to the modulation of their activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

properties

IUPAC Name

4-hexoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSQOKZGDNEDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364641
Record name 4-(HEXYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64328-63-8
Record name 4-(HEXYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Methyl 4-n-hexyloxybenzoate (2.00 g) and hydrazine hydrate (4.24 g) in ethanol (10 ml) was refluxed for 6 hours. After cooling, the reaction mixture was poured into water. The precipitate was collected by filtration, washed with water and dried over P2O5 under reduced pressure to give N-(4-n-hexyloxybenzoyl)hydrazine (1.96 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-(hexyloxy)benzohydrazide in the study, and what are its DNA-binding properties?

A1: In this study, this compound is a precursor to a Schiff base-hydrazone ligand. This ligand, (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide, is capable of forming complexes with transition metals like copper, nickel, and zinc. The research focuses on the DNA-binding and cleavage abilities of these complexes.

Q2: Does the copper complex of (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide exhibit DNA cleavage activity?

A2: Yes, the research demonstrated that the copper complex of (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide exhibited effective cleavage of pBR322 DNA in the presence of the oxidative agent hydrogen peroxide (H2O2) []. This suggests the potential of this complex as a DNA cleaving agent. The study did not observe significant DNA cleavage activity for the nickel and zinc complexes.

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